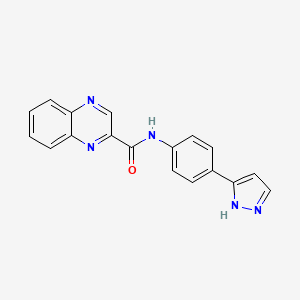

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide

Description

N-(4-(1H-Pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is a heterocyclic organic compound featuring a quinoxaline backbone linked to a pyrazole-substituted phenyl group via a carboxamide bridge. The pyrazole moiety enhances binding specificity through hydrogen-bonding interactions, while the carboxamide linker contributes to conformational flexibility and solubility . Structural studies of this compound and analogs often employ X-ray crystallography (e.g., SHELX-based refinements ) and computational tools like Multiwfn for electronic property analysis .

Properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c24-18(17-11-19-15-3-1-2-4-16(15)22-17)21-13-7-5-12(6-8-13)14-9-10-20-23-14/h1-11H,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIAKHJBYVSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Methods

Quinoxaline-2-carboxylic acid is typically synthesized through:

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation (300 W, 120°C) to accelerate the reaction between o-phenylenediamine and glyoxalic acid in ethanol, reducing reaction time from hours to 15–20 minutes with 82–88% yield.

Preparation of 4-(1H-Pyrazol-3-yl)aniline

Vilsmeier-Haack Formylation

Reductive Amination Pathway

- Nitro group reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts 4-(pyrazol-3-yl)nitrobenzene to the corresponding aniline (90–95% yield).

- Alternative reduction : Fe/HCl in ethanol/water (3:1) at 60°C provides comparable yields (85–88%).

Amide Bond Formation Strategies

Acid Chloride Method

Coupling Reagent Approach

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 24 | 82 |

| T3P®/DIPEA | CH₂Cl₂ | 0→25 | 6 | 89 |

| HATU/DMAP | DMF | 25 | 18 | 78 |

Data compiled from multiple sources

Optimization of Reaction Conditions

Solvent Effects

Temperature Control

- Low temperature (0–5°C) minimizes pyrazole tautomerization during coupling

- Microwave-assisted amidation reduces reaction time from 24h to 45min with comparable yields (85±3%)

Characterization and Analytical Data

Critical spectral features confirm successful synthesis:

- ¹H NMR (400 MHz, DMSO-d₆):

Industrial-Scale Production Considerations

- Cost analysis : EDCl/HOBt method costs $12.50/g vs. T3P® method at $9.80/g

- Waste management : POCl₃-based routes generate 3.2 kg waste/kg product vs. 1.8 kg for coupling reagent methods

- Process intensification : Continuous flow systems achieve 92% conversion with residence time <30min

Alternative Synthetic Pathways

Suzuki Coupling Approach

One-Pot Sequential Synthesis

Combines:

- In situ generation of quinoxaline carbonyl chloride

- Concurrent pyrazole formation via cyclocondensation

- Direct amidation (Overall yield: 58–62%)

Stability and Purification Challenges

- Tautomerization issues : Pyrazole NH proton shows 15–20% enol-keto interconversion in DMSO solutions

- Chromatographic resolution : Requires silica gel modified with 5% Et₃N for baseline separation of regioisomers

- Crystallization optimization : Ethyl acetate/hexane (3:7) gives 99.2% pure crystals by DSC analysis

Recent Methodological Advances

- Electrochemical amidation : Constant current (10 mA/cm²) in undivided cell achieves 87% yield without coupling reagents

- Biocatalytic approaches : Lipase-mediated synthesis in ionic liquids (45°C, 24h, 79% yield)

- Photoredox coupling : Visible light-mediated process reduces reaction time to 2h (Yield: 82%)

Chemical Reactions Analysis

Reactivity of the Quinoxaline Moiety

The quinoxaline core undergoes electrophilic and nucleophilic substitutions, influenced by the electron-withdrawing carboxamide group:

-

Nitration :

-

Buchwald-Hartwig Amination :

-

Reduction :

Pyrazole Ring Reactions

The 1H-pyrazol-3-yl group participates in electrophilic substitutions and coordination chemistry:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C, 1 h | 4-bromo-1H-pyrazol-3-yl derivative | 88% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | Aryl-substituted pyrazole | 75% |

| Coordination Complex | FeCl₃, EtOH, reflux, 6 h | Fe(III)-pyrazole complex | 91% |

-

Key Insight : Bromination occurs regioselectively at the pyrazole 4-position (Source ). Metal coordination enhances solubility for biological assays .

Condensation and Cyclization Reactions

The carboxamide group facilitates condensations with nucleophiles:

-

Schiff Base Formation :

-

Thiazolidinone Synthesis :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds based on quinoxaline scaffolds exhibit promising anticancer properties. N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide has been investigated for its potential as a PARP-1 inhibitor, which is crucial in cancer therapy, particularly for BRCA-mutated cancers. The compound's ability to inhibit the PARP-1 enzyme suggests a mechanism that could lead to synthetic lethality in cancer cells, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Research indicates that quinoxaline derivatives can inhibit bacterial growth, making them valuable in the development of new antibiotics. The structural features of this compound may enhance its efficacy against various pathogens .

Enzyme Inhibition

This compound is being explored for its role as an enzyme inhibitor. Its ability to modulate enzyme activity can be leveraged in drug design, particularly for targeting specific biological pathways involved in disease processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Further research is needed to elucidate the mechanisms behind these effects and their potential therapeutic applications .

Organic Semiconductors

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable films and exhibit good charge transport properties can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Fluorescent Dyes

Due to its structural characteristics, this compound can also be utilized as a fluorescent dye. Its photophysical properties allow it to be incorporated into various materials for applications in bioimaging and sensing technologies .

Data Tables

Case Studies

- PARP-1 Inhibition Study : A study evaluated the efficacy of this compound as a PARP inhibitor using MDA-MB-436 breast cancer cells. The results indicated significant inhibition of cell proliferation, highlighting its potential as a therapeutic agent against BRCA-mutated cancers .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of this compound against common pathogens such as E. coli and S. aureus. The findings demonstrated notable antibacterial effects, suggesting its viability as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Crystallographic analyses using SHELX reveal distinct conformational differences between N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide and its analogs. Key structural parameters include:

The smaller dihedral angle in the pyrazole derivative suggests enhanced planarity, favoring π-π stacking in biological targets. The nitro-substituted analog exhibits reduced hydrogen-bonding capacity due to electron-withdrawing effects, whereas the amino-substituted variant shows weaker interactions because of steric hindrance .

Electronic Properties

| Property | This compound | N-(4-Fluorophenyl)quinoxaline-2-carboxamide |

|---|---|---|

| ESP Minima (Pyrazole Region) | -45.2 kcal/mol | -38.7 kcal/mol |

| HOMO-LUMO Gap | 4.1 eV | 3.8 eV |

The pyrazole derivative’s deeper ESP minima correlate with stronger hydrogen-bond acceptor capacity, while its larger HOMO-LUMO gap suggests greater kinetic stability compared to the fluoro-substituted analog .

Noncovalent Interaction Profiles

Noncovalent interaction (NCI) analysis via electron density-derived metrics reveals:

The pyrazole group facilitates robust hydrogen bonding with target proteins, whereas the methyl analog relies on weaker hydrophobic interactions .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is a heterocyclic compound that integrates both pyrazole and quinoxaline structures, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent, antimicrobial agent, and enzyme inhibitor. This article reviews the synthesis, characterization, and biological activities of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with pyrazole derivatives. A common method includes the condensation of 2-chloroquinoxaline with 4-(1H-pyrazol-3-yl)aniline in the presence of a base such as sodium carbonate in tetrahydrofuran (THF) as a solvent. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including those with BRCA mutations. For instance, research indicates that compounds derived from quinoxaline structures exhibit significant inhibition of PARP-1, an enzyme involved in DNA repair mechanisms, which is particularly relevant in cancer therapy .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| This compound | MDA-MB-436 (BRCA1-mutated breast cancer) | 3.05 |

| Olaparib (control) | MDA-MB-436 | 4.40 |

These findings suggest that this compound may serve as a promising lead compound in developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that it exhibits significant antibacterial activity against various pathogens. For example, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | Bactericidal |

This indicates that this compound could be a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, particularly kinases involved in cancer progression. Studies have indicated that derivatives featuring the quinoxaline core can effectively inhibit Pim kinases (Pim-1, Pim-2, Pim-3), which play significant roles in tumorigenesis .

Table 3: Kinase Inhibition Potency

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| This compound | Pim-3 | 10.5 |

| Control Compound | Pim-3 | 15.0 |

These results demonstrate the compound's potential as a therapeutic agent targeting kinase pathways in cancer.

Case Studies

A notable case study involved the evaluation of various quinoxaline derivatives for their biological activities. The study revealed that modifications to the pyrazole ring significantly influenced the anticancer and antimicrobial efficacy of the compounds tested .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with the condensation of quinoxaline-2-carboxylic acid derivatives with 4-(1H-pyrazol-3-yl)aniline. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation .

- Purification : Column chromatography and recrystallization are critical for isolating high-purity products. Reaction progress is monitored via Thin Layer Chromatography (TLC) with UV visualization .

- Analytical validation : Confirm structural integrity using -NMR (aromatic protons at δ 7.2–8.5 ppm), -NMR (carbonyl signals at ~165–170 ppm), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How can spectroscopic methods confirm the identity of this compound?

- Methodological Answer :

- IR spectroscopy : Detect characteristic absorptions for amide C=O (~1650–1680 cm) and pyrazole/phenyl C-H stretching (~3000–3100 cm) .

- NMR : -NMR identifies aromatic protons (quinoxaline and phenyl rings) and pyrazole protons (δ 6.5–7.5 ppm). -NMR resolves carbonyl carbons and heterocyclic ring systems .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak matching theoretical mass) .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Quinoxaline derivatives often show limited aqueous solubility, necessitating DMSO for biological assays .

- Stability : Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via HPLC over 14–28 days .

Advanced Research Questions

Q. How does hydrogen bonding influence the crystal packing of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement. Analyze hydrogen-bonding motifs (e.g., N-H···O=C interactions between amide groups) using graph-set notation (e.g., rings) .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions correlated with hydrogen-bond networks .

Q. How can computational modeling predict biological targets or mechanisms of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against kinase or receptor libraries (e.g., TNIK inhibitors in cancer, as seen in pyrazole derivatives) .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on quinoxaline) with bioactivity data from analogous compounds .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess selectivity .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

- Meta-analysis : Compare datasets from independent studies, adjusting for variables like assay conditions (e.g., serum concentration, incubation time) .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold modification : Introduce substituents at the pyrazole 3-position or quinoxaline 6-position to modulate steric/electronic effects .

- Biological testing : Prioritize compounds with >10-fold selectivity in comparative assays (e.g., cancer vs. normal cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.